molecular formula C19H19N3OS B2812099 1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethanone CAS No. 2034297-73-7

1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B2812099
CAS No.: 2034297-73-7
M. Wt: 337.44
InChI Key: FHUFRQDXWZQLJJ-UHFFFAOYSA-N
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Description

1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethanone is a useful research compound. Its molecular formula is C19H19N3OS and its molecular weight is 337.44. The purity is usually 95%.
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Biological Activity

The compound 1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, focusing on its antibacterial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N2OSC_{20}H_{20}N_2OS, and its structure features a pyrazole ring linked to a dihydroisoquinoline and a thiophene moiety. This unique combination of functional groups is believed to contribute to its diverse biological activities.

Antibacterial Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant antibacterial properties. For instance, compounds similar to the target molecule have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as moderate activity against Gram-negative bacteria like Escherichia coli.

CompoundBacterial StrainInhibition Zone (mm)
Compound AS. aureus15
Compound BB. subtilis17
Compound CE. coli14

These findings suggest that the incorporation of the pyrazole and thiophene moieties may enhance the antibacterial efficacy of the compound .

Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro studies using various human cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116). The results indicate that the compound exhibits cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents.

Cell LineIC50 (µM)Mechanism of Action
MCF-70.34Induction of apoptosis
PC-30.52Cell cycle arrest at G2/M phase
HCT-1160.86Inhibition of tubulin polymerization

The mechanism involves apoptosis induction and disruption of microtubule dynamics, which are critical for cell division .

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, the compound has been investigated for anti-inflammatory effects. Molecular docking studies suggest that it interacts with key inflammatory mediators, potentially inhibiting their activity and reducing inflammation in vitro .

Case Studies

Several case studies highlight the efficacy of compounds related to This compound :

  • Study on Anticancer Activity : A study assessed a series of pyrazole derivatives for their antiproliferative effects against multiple cancer cell lines. The results indicated that modifications in the molecular structure significantly influenced their potency, with some derivatives showing IC50 values in the low micromolar range .
  • Antibacterial Efficacy : Another research project focused on evaluating the antibacterial properties of thiophene-linked compounds. The study reported promising results against various bacterial strains, reinforcing the potential application of these compounds in treating infections caused by resistant bacteria .

Properties

IUPAC Name

1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-21-10-16(9-20-21)18-12-22(11-15-4-2-3-5-17(15)18)19(23)8-14-6-7-24-13-14/h2-7,9-10,13,18H,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUFRQDXWZQLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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